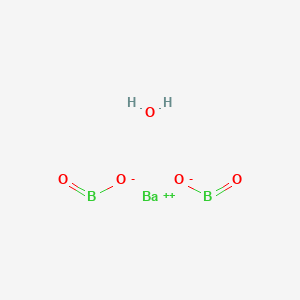

Barium metaborate monohydrate

Description

The exact mass of the compound Barium metaborate monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Barium metaborate monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium metaborate monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

barium(2+);oxido(oxo)borane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Ba.H2O/c2*2-1-3;;/h;;;1H2/q2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOXZJCHHKIXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2BaH2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631164 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26124-86-7 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM METABORATE MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Characterization Workflows for Barium Metaborate Monohydrate (BaB₂O₄·H₂O)

Executive Summary

Barium metaborate monohydrate (BaB₂O₄·H₂O) is a critical inorganic compound utilized across industrial and pharmaceutical research as a multifunctional additive, corrosion inhibitor, and precursor to advanced non-linear optical materials. For scientists and drug development professionals, understanding its exact crystallographic architecture is paramount for predicting its physicochemical behavior, stability in various matrices, and thermal degradation pathways.

Crystallographic Architecture & Coordination Chemistry

Unlike its extensively characterized anhydrous counterpart—the trigonal β-phase of barium metaborate (β-BBO)—barium metaborate monohydrate crystallizes in the 1[1]. The defining structural feature of this phase is the direct coordination of water molecules to the barium ions. This interaction occurs via μ₂-O bridges, which creates a highly distorted octahedral geometry around the Ba²⁺ centers[1].

This hydration layer is not merely trapped solvent; it is a fundamental building block of the lattice. The coordination stabilizes the crystal structure and dictates the compound's alkaline properties (yielding a pH of ~10.14 in aqueous suspensions) and its endothermic dehydration profile, which is heavily leveraged in 2[2].

Analytical Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step is engineered with specific causality to eliminate analytical artifacts and ensure robust data collection.

X-Ray Diffraction (XRD) Phase Analysis

Objective: To confirm the orthorhombic phase purity and validate the integrity of the hydration layer.

Step-by-Step Protocol & Causality:

-

Sample Preparation: Grind the crystalline powder to a uniform particle size of <10 μm using an agate mortar.

-

Causality: Fine, uniform particle sizing minimizes preferred orientation effects, ensuring that the relative intensities of the diffraction peaks accurately reflect the bulk crystal structure rather than a localized cleavage plane.

-

-

Instrument Configuration: Utilize a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å). Set the X-ray generator to 40 kV and 40 mA.

-

Data Acquisition: Scan the 2θ range from 10° to 60° at a slow scan rate of 1.0°/min.

-

Causality: A slow scan rate maximizes the signal-to-noise ratio, which is critical for resolving the closely spaced peaks at 23.5° (borate lattice) and 24.1° (hydration layer)[1].

-

-

System Validation: Cross-reference the diffractogram against standard patterns. The system validates the monohydrate state if a sharp peak is present at ~24.1°. Conversely, peaks emerging at 28°–30° act as an internal flag, indicating anhydrous β-BaB₂O₄ contamination[2].

Thermogravimetric Analysis & Differential Scanning Calorimetry (TGA/DSC)

Objective: To map the dehydration kinetics and subsequent polymorphic phase transitions under thermal stress.

Step-by-Step Protocol & Causality:

-

Sample Loading: Accurately weigh 5–10 mg of the sample into a high-purity alumina (Al₂O₃) crucible.

-

Causality: Alumina is chemically inert at high temperatures, preventing catalytic artifacts that could skew the onset temperature of the phase transitions.

-

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents oxidative degradation or unwanted side reactions, isolating the purely thermal decomposition events.

-

-

Thermal Profiling: Heat the sample from 25°C to 900°C at a constant heating rate of 10°C/min.

-

System Validation: The protocol is self-validating if the first endothermic event (120–150°C) correlates exactly with a ~7.5% mass loss, confirming the stoichiometric release of exactly one water molecule[2].

Caption: Integrated characterization workflow for barium metaborate monohydrate structural analysis.

Quantitative Data Summaries

Table 1: Characteristic XRD Peaks for Barium Metaborate Monohydrate

| 2θ Angle (°) | Miller Indices (hkl) | Structural Assignment / Phase Identification |

| ~21.0 | (100) | Polymer matrix interaction (in composites)[1] |

| ~23.5 | (101) | Primary Borate (B₁₂O₁₀⁸⁻) lattice[1] |

| ~24.1 | (012) | Hydration layer (coordinated water)[1] |

Table 2: Thermal Decomposition Stages & Thermodynamics

| Decomposition Stage | Temp. Range (°C) | Mass Loss (%) | Enthalpy (ΔH) | Resulting Phase |

| 1. Dehydration | 120 – 150 | ~7.5 | 85–90 kJ/mol (Endothermic) | γ-BaB₂O₄ (Anhydrous)[2] |

| 2. Phase Transition | 600 – 800 | < 1.0 | 120–130 kJ/mol (Exothermic) | β-BaB₂O₄ (Trigonal)[2] |

Mechanistic Insights: The Thermal Decomposition Pathway

The transformation of barium metaborate monohydrate under thermal stress is a well-defined, multi-step mechanistic pathway. The initial application of heat (120°C–150°C) provides sufficient energy to break the μ₂-O coordination bonds between the water molecules and the barium centers. This endothermic dehydration releases the water of crystallization, resulting in a ~7.5% mass loss and the formation of the anhydrous gamma-phase (γ-BaB₂O₄)[1].

Upon further heating to 600°C–800°C, the crystal lattice undergoes a significant structural rearrangement. The BO₃ trigonal planar units pack more densely, driving an exothermic crystalline phase transition into the highly stable, non-linear optical β-phase (β-BaB₂O₄)[2].

Caption: Multi-step thermal decomposition pathway of barium metaborate monohydrate.

Conclusion

The precise characterization of barium metaborate monohydrate relies on a multi-modal analytical approach. By correlating the orthorhombic lattice parameters obtained via XRD with the thermodynamic profiles from TGA/DSC, researchers can definitively map the hydration state and phase purity of the compound. Adhering to the stringent, self-validating protocols outlined in this guide ensures high-fidelity data, empowering downstream applications in advanced materials science, polymer composites, and pharmaceutical development.

References

Sources

Thermal Decomposition Kinetics of Barium Metaborate Monohydrate: A Mechanistic and Analytical Guide

Executive Summary

Barium metaborate monohydrate (Ba(BO₂)₂·H₂O or BaB₂O₄·H₂O) is a highly specialized inorganic compound utilized extensively in materials science. It functions as a potent corrosion-inhibiting pigment, a flame-retardant synergist in polymer matrices, and a critical precursor for the synthesis of nonlinear optical crystals[1]. For drug development professionals and materials scientists, understanding the thermal decomposition kinetics of this compound is vital. Its efficacy as a flame retardant is intrinsically linked to its endothermic dehydration profile, which cools the surrounding matrix and suppresses combustion[2][3]. This whitepaper provides a comprehensive, self-validating framework for analyzing the thermodynamic and kinetic properties of BaB₂O₄·H₂O under thermal stress.

Mechanistic Pathway of Thermal Degradation

The thermal degradation of barium metaborate monohydrate is not a single-event breakdown but a sequential, multi-step process governed by precise thermodynamic thresholds[1].

-

Endothermic Dehydration (120°C – 150°C): The initial stage is the liberation of the water of crystallization. During this endothermic event, the hydrated salt loses its single water molecule, transforming into the anhydrous gamma-phase of barium metaborate (γ-BaB₂O₄)[1].

-

Exothermic Phase Transition (600°C – 800°C): As thermal stress increases, the anhydrous γ-BaB₂O₄ undergoes a high-temperature structural rearrangement. This polymorphic transition results in the formation of the highly stable, crystalline beta-phase (β-BaB₂O₄), an event marked by significant exothermic heat release[2].

Fig 1. Multi-step thermal decomposition and phase transition pathway of BaB2O4·H2O.

Thermodynamic and Kinetic Profiling

To accurately model the compound's behavior in high-temperature applications (such as polymer extrusion or combustion scenarios), the thermodynamic parameters must be quantified. The theoretical water content by weight in the monohydrate form is 7.49%, which serves as a critical baseline for analytical validation[1].

Quantitative Thermal Data Summary

| Phase Transition | Temperature Range (°C) | Process Type | Enthalpy Change (ΔH) | Mass Loss (%) | Product Formed |

| Dehydration | 120 – 150 | Endothermic | 85 – 90 kJ/mol | ~7.5 (Theoretical: 7.49) | γ-BaB₂O₄ (Anhydrous) |

| Polymorphic Transition | 600 – 800 | Exothermic | 120 – 130 kJ/mol | 0.0 | β-BaB₂O₄ (Crystalline) |

Data derived from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)[1][2].

Experimental Methodologies: TGA/DSC and Kinetic Modeling

Extracting reliable activation energy ( Ea ) values requires a robust, self-validating experimental design. The following protocol utilizes Simultaneous Thermal Analysis (STA), combining TGA and DSC to correlate mass loss with heat flow directly.

Fig 2. Self-validating analytical workflow for kinetic modeling and phase confirmation.

Step-by-Step Protocol: Simultaneous Thermal Analysis

Step 1: Sample Preparation and Equilibration

-

Action: Weigh precisely 5.0 to 10.0 mg of BaB₂O₄·H₂O powder into an alumina (Al₂O₃) crucible.

-

Causality: Utilizing a small, precisely measured sample mass minimizes thermal gradients within the crucible. This ensures that the temperature recorded by the thermocouple accurately reflects the internal temperature of the sample, preventing artificial broadening of the kinetic reaction peaks.

-

Self-Validation Checkpoint: Run an empty crucible under identical conditions prior to the sample run. Subtract this baseline to eliminate instrument drift and buoyancy effects from the final data.

Step 2: Purge Gas Configuration

-

Action: Establish a high-purity Nitrogen (N₂) purge at a constant flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents secondary oxidative reactions. More importantly, the constant flow sweeps evolved water vapor away from the microbalance. According to Le Chatelier's principle, localized accumulation of water vapor would shift the equilibrium backward, artificially retarding the dehydration kinetics.

Step 3: Dynamic Heating Matrix

-

Action: Subject separate sample aliquots to a dynamic heating program from 25°C to 900°C at multiple linear heating rates ( β ): 5, 10, 15, and 20 °C/min.

-

Causality: Varying the heating rate systematically shifts the peak dehydration temperature. This matrix of shifted thermograms is the fundamental mathematical requirement for applying model-free isoconversional kinetic algorithms (such as the Kissinger or Flynn-Wall-Ozawa methods) to calculate activation energy.

Step 4: Residue Recovery and Phase Validation (XRD)

-

Action: Recover the calcined residue post-900°C and subject it to X-Ray Diffraction (XRD) analysis[1].

-

Causality: TGA only measures mass loss, while DSC measures heat flow. To definitively prove that the exothermic peak observed at 600–800°C corresponds to the γ-to-β polymorphic transition—and not the decomposition of an impurity—the crystalline phase of the residue must be structurally matched against standard β-BaB₂O₄ diffraction patterns[1][2].

-

Self-Validation Checkpoint: The TGA curve must show exactly 0.0% mass loss during the 600–800°C DSC exothermic event. Any mass loss here invalidates the assumption of a pure polymorphic transition and indicates sample contamination.

Kinetic Modeling Framework

Once the TGA data is acquired, the degree of conversion ( α ) is calculated for the dehydration stage:

α=m0−mfm0−mt(Where m0 is initial mass, mt is mass at time t , and mf is final mass after dehydration).

By applying Isoconversional Methods , researchers can evaluate the activation energy ( Ea ) as a continuous function of α .

-

If Ea remains constant across all values of α (from 0.1 to 0.9), the dehydration is a single-step kinetic process.

-

If Ea varies significantly, it indicates a complex, multi-step dehydration mechanism heavily influenced by the diffusion of water molecules through the shrinking core of the BaB₂O₄ lattice.

Conclusion

The thermal decomposition of barium metaborate monohydrate is defined by a highly predictable mass loss of ~7.5% between 120°C and 150°C, followed by a high-energy phase transition at elevated temperatures[1][2]. By adhering to strict, self-validating thermal analysis protocols and utilizing isoconversional kinetic modeling, researchers can precisely engineer the thermal stability of BaB₂O₄-doped materials, ensuring optimal performance in high-stress applications such as advanced flame-retardant polymers and optical crystal synthesis.

References

- BenchChem Technical Support Team.

- BenchChem. "Barium metaborate monohydrate | 26124-86-7 - Benchchem." BenchChem.

- Baştürk, E., Madakbaş, S., & Kahraman, M. V. "Improved Thermal Stability and Wettability Behavior of Thermoplastic Polyurethane / Barium Metaborate Composites.

Sources

Thermodynamic Properties of Aqueous Barium Metaborate Monohydrate: A Comprehensive Technical Guide

Executive Summary

Barium metaborate monohydrate (BaB₂O₄·H₂O) is a highly specialized inorganic coordination compound. While its anhydrous polymorphs (α- and β-BBO) dominate the field of nonlinear optics, the monohydrate form is a critical multifunctional additive utilized in advanced materials, anticorrosive coatings, and controlled-release biocides. As a Senior Application Scientist, I have structured this whitepaper to decode the thermodynamic principles governing its aqueous stability, speciation, and thermal degradation. Understanding these energy landscapes is paramount for researchers engineering sustained-release matrices and physiological interfaces.

Structural Thermodynamics & Coordination Chemistry

Unlike simple interstitial hydrates, the water molecule in BaB₂O₄·H₂O is covalently coordinated to the barium center. Crystallizing in the orthorhombic system, the structure features a distorted octahedral geometry around the Ba²⁺ ions, stabilized by the coordinated water. This direct coordination fundamentally alters the compound's thermodynamic profile, requiring significantly higher activation energy (Ea) for dehydration compared to surface-adsorbed moisture.

Aqueous Dissolution Thermodynamics

The dissolution of BaB₂O₄·H₂O in an aqueous medium is a thermodynamically restricted process. The compound exhibits a low but highly functional aqueous solubility of approximately 0.1% to 0.5% (typically ~0.3 g / 100 g H₂O at 21 °C) 1.

Speciation and pH Buffering: Upon contact with water, the solid lattice undergoes an endothermic dissolution. The metaborate rings hydrolyze to yield barium cations (Ba²⁺) and tetrahydroxyborate anions (B(OH)₄⁻). This hydrolysis shifts the thermodynamic equilibrium, resulting in a highly alkaline suspension with a pH buffering capacity between 9.0 and 10.5 2. The slightly positive Gibbs free energy of dissolution (ΔG_diss) at standard conditions prevents rapid dissolution, establishing a controlled-leaching profile ideal for long-term antimicrobial efficacy.

Aqueous dissolution and speciation pathway of BaB2O4·H2O.

Thermal Properties and Dehydration Kinetics

Thermodynamic stability extends to the solid state. Because the hydration water is coordinated, dehydration is a distinct endothermic phase transition that initiates at ~140 °C and completes near 290 °C. Following complete dehydration, the specific heat capacity (Cp) of the anhydrous BaB₂O₄ matrix ranges from 0.512 to 0.796 J/g·K between 25 °C and 300 °C 3. This relatively low heat capacity allows the material to act as an effective thermal sink and flame retardant in polymer matrices.

Quantitative Data Summary

| Thermodynamic / Physical Property | Value | Source Verification |

| Molecular Formula | BaB₂O₄·H₂O | |

| Molecular Weight | 240.96 g/mol | |

| Density | 3.25 – 3.35 g/cm³ | 2 |

| Aqueous Solubility (21 °C) | ~0.3 g / 100 g H₂O | 1 |

| pH of Aqueous Suspension | 9.0 – 10.5 | 2 |

| Dehydration Onset Temp. | ~140 °C | |

| Heat Capacity (Cp, Anhydrous) | 0.512 – 0.796 J/g·K (25–300°C) | 3 |

Experimental Protocols for Thermodynamic Profiling

To accurately model the thermodynamic behavior of BaB₂O₄·H₂O, rigorous, self-validating experimental workflows are required. The following protocols are designed to eliminate systemic artifacts.

Protocol 1: Determination of Dissolution Enthalpy via Isothermal Microcalorimetry

Causality: The dissolution of BaB₂O₄·H₂O is kinetically slow due to its low solubility limit. Standard calorimetry suffers from baseline drift over extended periods. Isothermal microcalorimetry (e.g., TAM IV) provides the sub-microwatt sensitivity necessary to capture the complete thermodynamic profile of this slow dissolution.

-

System Calibration (Self-Validation): Calibrate the microcalorimeter using the dissolution of high-purity KCl in deionized water at 298.15 K. The known endothermic enthalpy of KCl validates the calorimetric constant and sensor integrity prior to testing the unknown.

-

Sample Preparation: Weigh exactly 10.0 mg of phase-pure BaB₂O₄·H₂O (verified via XRD) into a sealed glass ampoule.

-

Equilibration: Lower the ampoule into the calorimetric thermal equilibration position above 50.0 mL of degassed, deionized water. Allow the system to stabilize until the heat flow baseline drift is < 0.1 µW/hour.

-

Reaction Initiation: Break the ampoule to initiate dissolution. Stir at a constant 100 rpm to eliminate localized concentration gradients.

-

Data Integration: Record the heat flow (dQ/dt) until the signal returns to the pre-reaction baseline. Integrate the area under the curve to calculate the integral enthalpy of dissolution (ΔH_diss).

Protocol 2: Dehydration Thermodynamics via TGA-DSC

Causality: Differentiating between surface moisture loss and the cleavage of coordinated hydration water requires simultaneous tracking of mass loss and heat flow.

-

Baseline Subtraction (Self-Validation): Run an empty alumina crucible through the programmed temperature profile (25 °C to 600 °C) to establish a thermal baseline, isolating the sample's specific heat capacity and phase transition enthalpies from the sensor's thermal inertia.

-

Sample Loading: Load 5.0 mg of BaB₂O₄·H₂O into the sample crucible.

-

Atmosphere Control: Purge the furnace with high-purity dry nitrogen (50 mL/min) to prevent atmospheric moisture interference and carbonation of the highly alkaline sample.

-

Dynamic Heating: Heat the sample at multiple rates (e.g., 5, 10, and 15 °C/min) from 25 °C to 600 °C.

-

Kinetic Analysis: Identify the endothermic peak corresponding to the ~7.4% mass loss (theoretical water content). Use the Kissinger-Akahira-Sunose (KAS) isoconversional method across the different heating rates to calculate the activation energy (Ea) of dehydration.

Experimental workflow for thermodynamic profiling of barium metaborate.

Implications for Materials Science and Drug Development

In the context of pharmaceutical packaging and hygienic biomedical coatings, the thermodynamic limits of BaB₂O₄·H₂O are leveraged to engineer surfaces that resist Pseudomonas and fungal colonization . The low solubility product ensures that the coating does not rapidly deplete its active agent during aqueous leaching (e.g., washing or physiological fluid contact). Simultaneously, the alkaline microenvironment generated by the endothermic borate hydrolysis acts as a secondary mechanism of enzymatic disruption in microbes, proving that macroscopic efficacy is directly tethered to fundamental thermodynamic constraints.

References

-

Benchchem. "Barium Metaborate Monohydrate | Research Chemical." Benchchem.

-

Academia.edu. "Handbook of Fillers p2." Academia.edu. 2

-

Google Patents. "US5654012A - Borates useful for the prevention/mitigation of microbiologically influenced corrosion and staining." Google Patents. 1

-

ResearchGate. "Thermal Conductivity and Heat Capacity of alpha- and beta-BaB2O4 Single Crystals." ResearchGate. 3

-

QuickCompany. "Aqueous Antimicrobial Hygienic Coating Composition." QuickCompany.

-

AIP Publishing. "Boron coordination change in barium borate melts and glasses and its contribution to configurational heat capacity, entropy, and fragility." Journal of Chemical Physics. 4

Sources

spectroscopic characterization of barium metaborate monohydrate crystals

An In-Depth Technical Guide to the Spectroscopic Characterization and Structural Analysis of Barium Metaborate Monohydrate (BaB₂O₄·H₂O)

Executive Summary

For researchers, materials scientists, and drug development professionals, the precise solid-state characterization of hydrated compounds is a critical analytical competency. Whether evaluating inorganic excipients, analyzing active pharmaceutical ingredient (API) pseudopolymorphs, or developing anti-microbial cleanroom coatings, understanding hydrate coordination is essential. Barium metaborate monohydrate (BaB₂O₄·H₂O) serves as an excellent model compound. It is widely utilized as a multifunctional flame retardant and corrosion inhibitor[1], and acts as a direct precursor to the highly valuable nonlinear optical crystal, β-BaB₂O₄ (β-BBO)[2].

This whitepaper provides a comprehensive, self-validating framework for the synthesis, spectroscopic characterization, and thermal analysis of BaB₂O₄·H₂O.

Self-Validating Synthesis & Crystallization Protocol

To achieve accurate spectroscopic characterization, the starting material must be phase-pure. The following aqueous precipitation method is engineered to prevent polymorphic contamination and stoichiometric imbalances[3].

Step-by-Step Methodology:

-

Precursor Dissolution (Atmospheric Control): Dissolve 200g of Barium Hydroxide (Ba(OH)₂) in 1L of boiling deionized water.

-

Causality: Boiling the water actively expels dissolved CO₂. This prevents the precipitation of insoluble barium carbonate (BaCO₃), an impurity that heavily confounds FTIR spectra in the 1400 cm⁻¹ region.

-

-

Acid-Base Precipitation (pH Modulation): Prepare a secondary solution of 75.12g Boric Acid (H₃BO₃) in 600mL of hot water. Slowly titrate the boric acid into the barium hydroxide solution, maintaining a pH between 8.0 and 10.0.

-

Causality: Strict alkaline pH control is required to thermodynamically favor the formation of the metaborate anion (BO₂⁻) over competing tetraborate (B₄O₇²⁻) species.

-

-

Thermal Aging & Crystal Growth: Allow the reaction vessel to cool ambiently over 24 hours without agitation.

-

Causality: Slow cooling minimizes the nucleation rate, promoting the growth of larger, well-ordered orthorhombic crystals. High-crystallinity domains are mandatory for resolving fine splitting in Raman spectroscopy.

-

-

Isolation & Controlled Drying: Isolate the precipitate via vacuum filtration, wash with cold distilled water, and dry at exactly 120°C to a constant weight.

-

Validation Checkpoint: Drying must not exceed 120°C. Exceeding 140°C initiates premature dehydration[3]. The final product must be subjected to Thermogravimetric Analysis (TGA); a successful synthesis is validated only if the TGA shows exactly a 7.47% mass loss (the theoretical mass of one mole of H₂O per mole of BaB₂O₄).

-

Caption: Workflow for the synthesis and self-validating characterization of BaB2O4·H2O.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is deployed to map the localized bonding environment of the borate rings and the coordinated water molecule.

Experimental Choice - ATR-FTIR over Transmission KBr: Attenuated Total Reflectance (ATR) FTIR must be used instead of traditional KBr pellet transmission. Causality: KBr is highly hygroscopic. During pellet pressing, it absorbs ambient moisture, which artificially inflates the O-H stretching region (3200–3500 cm⁻¹), leading to false positives when quantifying the monohydrate's intrinsic water content.

Mechanistic Insights: In the BaB₂O₄ lattice, the internal vibrations of the [B₃O₆]³⁻ metaborate rings dominate the Raman spectra[4]. The water molecule in BaB₂O₄·H₂O is not merely interstitial; it directly coordinates to the Ba²⁺ ions, creating a distorted octahedral geometry[3]. This direct coordination restricts the vibrational freedom of the water molecule, resulting in a sharp, highly defined H-O-H bending mode at ~1640 cm⁻¹.

Table 1: Consolidated Vibrational Band Assignments

| Wavenumber Region (cm⁻¹) | Spectroscopic Method | Molecular Assignment | Structural Significance |

| 3200 – 3450 | FTIR | O-H Asymmetric/Symmetric Stretch | Confirms the presence of coordinated lattice water. |

| 1640 | FTIR | H-O-H Bending | Validates intact H₂O molecules (distinguishes from isolated -OH groups). |

| 1300 – 1450 | FTIR / Raman | B-O Asymmetric Stretch | Indicates trigonal planar [BO₃] structural units. |

| 900 – 1100 | Raman | B-O Symmetric Stretch | Primary indicator of the [B₃O₆]³⁻ metaborate ring breathing mode. |

| 700 – 800 | FTIR | [BO₃] Out-of-plane Bending | Confirms the planarity of the borate network. |

Crystallographic Profiling (XRD)

X-Ray Diffraction (XRD) is the definitive technique for differentiating the monohydrate phase from the anhydrous α- and β-phases of barium metaborate.

Protocol: Powder XRD should be conducted using Cu-Kα radiation (λ = 1.5406 Å)[1]. Samples must be finely ground to ensure random crystal orientation, preventing texture effects that could artificially enhance specific crystallographic planes.

Causality of Phase Differentiation: BaB₂O₄·H₂O crystallizes in the orthorhombic system[3]. Its characteristic diffraction pattern exhibits a dominant peak at 2θ = 23°–24° [1]. In contrast, if the sample is over-dried or thermally degraded into the anhydrous β-BaB₂O₄ phase (rhombohedral system), the primary diffraction peak shifts significantly toward 2θ ≈ 27°[5]. Therefore, the 23°–24° peak serves as an internal validation marker for the structural integrity of the monohydrate.

Thermal Decomposition Kinetics (TGA/DSC)

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is utilized to map the dehydration kinetics and subsequent phase transitions.

Protocol: Run samples from 30°C to 750°C at a heating rate of 10°C/min under a dry nitrogen atmosphere[1]. Causality: A dry nitrogen purge prevents the re-adsorption of evolved water vapor and prevents oxidative degradation of the instrument's microbalance.

Dehydration Mechanism: Because the water is directly coordinated to the Ba²⁺ centers[3], the dehydration onset temperature is relatively high (~140°C) compared to loosely bound surface moisture. The loss of this water molecule collapses the orthorhombic lattice into an intermediate amorphous phase. Upon further heating (>500°C), the material undergoes an exothermic recrystallization into the low-temperature anhydrous β-BaB₂O₄ phase[2].

Caption: Thermal decomposition pathway from monohydrate to anhydrous β-BaB2O4.

Table 2: Thermal and Crystallographic Benchmarks

| Property | BaB₂O₄·H₂O (Monohydrate) | β-BaB₂O₄ (Anhydrous) |

| Crystal System | Orthorhombic | Rhombohedral |

| Primary XRD Peak (2θ) | 23° – 24° | ~27° |

| Hydration State | 1 Molar Equivalent H₂O | 0 |

| Dehydration Onset | ~140°C | N/A |

| Theoretical Mass Loss | 7.47% | 0.00% |

Conclusion

The rigorous characterization of Barium Metaborate Monohydrate requires a multi-modal analytical approach. By combining pH-controlled aqueous synthesis with ATR-FTIR, Raman spectroscopy, XRD, and TGA, researchers can establish a self-validating loop. The presence of the 23°–24° XRD peak[1], the 1640 cm⁻¹ H-O-H bending mode, and a precise 7.47% mass loss at 140°C[3] collectively guarantee the structural and stoichiometric integrity of the crystal. These principles of hydrate coordination and thermal profiling are universally applicable to advanced materials science and pharmaceutical solid-state analysis.

References

-

Improved Thermal Stability and Wettability Behavior of Thermoplastic Polyurethane / Barium Metaborate Composites Source: Materials Research (Semantic Scholar) URL:[Link]

- Source: European Patent Office (Google Patents)

-

Ab Initio Calculations on Normal Mode Vibrations and the Raman and IR Spectra of the[B3O6]3- Metaborate Ring Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

-

Preparation of β‐BaB2O4 Powders and Thin Films by Sol–Gel Method Source: Journal of Non-Crystalline Solids (R Discovery) URL:[Link]

-

Judd–Ofelt analysis and the spectroscopic elucidation of β-BaB2O4:Eu3+ phosphors for optoelectronic applications Source: RSC Advances (PMC / NIH) URL:[Link]

Sources

An In-depth Technical Guide to the Phase Transition Behavior of Barium Metaborate Monohydrate

Abstract

This technical guide provides a comprehensive analysis of the phase transition behavior of barium metaborate monohydrate (Ba(BO₂)₂·H₂O), a compound of interest for researchers, scientists, and professionals in drug development and materials science due to its applications as a corrosion inhibitor, flame retardant, and as a precursor for non-linear optical materials.[1][2] This document details the structural transformations and thermal properties of barium metaborate monohydrate upon heating, including its dehydration and subsequent polymorphic phase transitions. We present detailed, field-proven experimental protocols for the characterization of these transitions using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD), explaining the causality behind the experimental choices. This guide is designed to provide a deep understanding of the material's behavior under thermal stress, supported by quantitative data, visual workflows, and authoritative references.

Introduction to Barium Metaborate and its Polymorphs

Barium metaborate (BaB₂O₄) is an inorganic compound that exists in several crystalline forms, most notably the high-temperature α-phase and the low-temperature β-phase. The utility of barium metaborate is intrinsically linked to its crystal structure.

-

β-Barium Metaborate (β-BBO): This low-temperature phase is renowned for its excellent non-linear optical properties.[1] It crystallizes in the trigonal system with the non-centrosymmetric space group R3c, which is responsible for its large non-linear optical coefficients.[1] This makes β-BBO a premier material for applications such as second-harmonic generation (SHG) and optical parametric oscillators (OPOs).[1]

-

α-Barium Metaborate (α-BBO): The high-temperature α-phase possesses a centrosymmetric crystal structure, belonging to the trigonal space group R-3c.[1] Due to this symmetry, it does not exhibit non-linear optical properties. However, its wide transparency range and birefringence make it suitable for producing high-power UV polarizers.[1]

Barium metaborate is also available in a hydrated form, barium metaborate monohydrate (Ba(BO₂)₂·H₂O), a white, crystalline powder. This hydrated form is the starting point for many applications and its thermal behavior is critical to understanding the formation of the desired anhydrous phases.

The Step-Wise Thermal Decomposition of Barium Metaborate Monohydrate

The thermal decomposition of barium metaborate monohydrate is a well-defined, multi-step process that can be effectively studied using thermal analysis techniques. This process involves an initial dehydration event to form an anhydrous intermediate, followed by a high-temperature phase transition to the stable β-phase.

Dehydration to Amorphous and γ-BaB₂O₄ Phases

The initial stage of decomposition is the endothermic release of its water of crystallization.[1] This dehydration typically occurs in the temperature range of 120°C to 150°C.[1] During this process, the monohydrate loses its single water molecule, which constitutes approximately 7.49% of its total weight.[1] The loss of this coordinated water molecule leads to the collapse of the original orthorhombic crystal structure, initially forming an amorphous phase which then crystallizes into the anhydrous gamma-phase (γ-BaB₂O₄).[1]

The chemical equation for this dehydration step is:

Ba(BO₂)₂·H₂O(s) → γ-Ba(BO₂)₂(s) + H₂O(g)[1]

Crystalline Phase Transition: γ-BaB₂O₄ to β-BaB₂O₄

Upon further heating, the initially formed anhydrous γ-phase undergoes a significant structural rearrangement. In the temperature range of 600°C to 800°C, the γ-phase transforms into the more stable low-temperature β-phase (β-BaB₂O₄).[3] This transition is an exothermic recrystallization event, which can be clearly observed in DSC analysis. The resulting β-phase is the desired polymorph for non-linear optical applications.

High-Temperature Transition: β-BaB₂O₄ to α-BaB₂O₄

The low-temperature β-phase is stable up to approximately 925°C, at which point it undergoes a reversible phase transition to the high-temperature α-phase. This transition is a critical parameter to consider during the synthesis and crystal growth of β-BBO, as temperatures must be maintained below this point to obtain the desired non-centrosymmetric phase.[1]

Phase Transition Pathway of Barium Metaborate Monohydrate

Caption: Phase transition sequence of barium metaborate monohydrate upon heating.

Experimental Characterization Protocols

A thorough understanding of the phase transition behavior of barium metaborate monohydrate requires the application of key analytical techniques. The following protocols are designed to provide a self-validating system for characterizing these transformations.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: TGA is employed to precisely quantify the mass loss associated with dehydration, confirming the initial hydration state of the material. DSC is run concurrently or separately to measure the heat flow associated with the phase transitions, allowing for the determination of transition temperatures and enthalpies. Performing these analyses at multiple heating rates can provide insights into the kinetics of the decomposition process.

Detailed Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA is calibrated for mass using certified weights and for temperature using appropriate magnetic standards (Curie point) or pure metal standards. Calibrate the DSC for temperature and enthalpy using certified reference materials like indium.

-

Sample Preparation: Gently grind the barium metaborate monohydrate sample to a fine, uniform powder to ensure consistent heat transfer. Accurately weigh 5-10 mg of the powder into a clean, tared alumina or platinum crucible.

-

Experimental Setup: Place the sample crucible and an empty reference crucible (of the same material and mass) into the DSC/TGA analyzer.

-

Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen or argon at a constant flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative side reactions.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 15 minutes to ensure thermal stability.

-

Heat the sample from 30°C to 1000°C at a linear heating rate of 10°C/min. For kinetic studies, repeat the experiment at different heating rates (e.g., 5, 15, and 20°C/min).

-

-

Data Analysis:

-

TGA Curve: Analyze the mass vs. temperature plot to determine the onset and completion temperatures of dehydration and to quantify the percentage mass loss.

-

DTG Curve: Analyze the derivative of the TGA curve to pinpoint the temperature of the maximum rate of mass loss.

-

DSC Curve: Analyze the heat flow vs. temperature plot to identify endothermic peaks (dehydration) and exothermic peaks (recrystallization). Integrate the peak areas to determine the enthalpy of these transitions (ΔH).

-

Experimental Workflow for Thermal Analysis

Sources

Crystallogenesis of Barium Metaborate Monohydrate: Nucleation Kinetics, Growth Mechanisms, and Self-Validating Synthesis Protocols

Abstract

Barium metaborate monohydrate ( BaB2O4⋅H2O ) is a multifunctional inorganic compound critical to the formulation of advanced anti-corrosive coatings and serves as a foundational precursor in materials science[1][2]. This technical guide delineates the thermodynamic drivers, nucleation kinetics, and growth mechanisms governing its crystallization. Furthermore, it establishes a self-validating experimental protocol designed to ensure high-purity stoichiometric yields for researchers and drug development professionals adapting inorganic synthesis principles.

Structural Thermodynamics and Coordination Chemistry

Unlike its anhydrous counterpart ( β -BBO), which is synthesized via high-temperature flux methods for nonlinear optics[3], barium metaborate monohydrate crystallizes in the orthorhombic system under aqueous conditions[1]. The structural uniqueness of the monohydrate arises from the direct coordination of water molecules to the barium ions, generating a distorted octahedral geometry around the Ba2+ centers[1].

This hydration state is thermodynamically favored in aqueous solutions below 100°C. The solubility of BaB2O4⋅H2O is highly pH-dependent; it increases substantially in acidic media[1]. Consequently, maintaining a highly alkaline environment (pH 9.8–10.5) is a strict thermodynamic requirement to drive the supersaturation necessary for precipitation[4].

Nucleation Kinetics and Growth Mechanism

The crystallization of BaB2O4⋅H2O via aqueous precipitation follows a classical nucleation and growth mechanism, dictated by the supersaturation levels of the precursor species.

-

Precursor Solvation and Speciation: The reaction between barium hydroxide ( Ba(OH)2 ) and boric acid ( H3BO3 ) initiates the process. The high alkalinity provided by Ba(OH)2 ensures that boric acid is fully converted into active borate anions (e.g., [B(OH)4]− ), which electrostatically interact with Ba2+ to form pre-nucleation clusters[1].

-

Primary Nucleation: As the concentration of these clusters exceeds the metastable limit, primary nucleation occurs. Temperature plays a dual role here: elevating the reaction temperature to 80°C provides the kinetic energy required to overcome the nucleation activation barrier while simultaneously increasing the solubility of intermediate species to prevent the formation of amorphous precipitates[1].

-

Crystal Growth: Following nucleation, the mechanism shifts to diffusion-controlled surface integration. Monomeric borate and barium ions attach to the growing orthorhombic lattice. The direct incorporation of H2O into the coordination sphere of Ba2+ stabilizes the growing crystal faces, ultimately dictating the final particulate morphology[1].

Mechanistic pathway of BaB2O4·H2O nucleation and growth from aqueous precursors.

Self-Validating Synthesis Protocol

To achieve high-purity BaB2O4⋅H2O with strict stoichiometric control, the following self-validating protocol is recommended. The methodology intertwines synthesis with orthogonal analytical validation to ensure reproducibility[1].

Step-by-Step Methodology

-

Precursor Preparation: Prepare a saturated aqueous solution of barium hydroxide octahydrate ( Ba(OH)2⋅8H2O ). Heat the solution to a constant 80°C under continuous mechanical stirring.

-

Causality: 80°C optimizes the kinetics of nucleation and growth, ensuring a crystalline rather than amorphous yield[1].

-

-

Stoichiometric Addition: Slowly titrate a stoichiometric equivalent of aqueous boric acid ( H3BO3 ) into the barium hydroxide solution.

-

Causality: Slow addition maintains the system within the metastable zone, favoring the growth of existing nuclei over the continuous formation of new, fine nuclei, thereby controlling particle size.

-

-

pH Monitoring: Ensure the reaction mixture maintains a pH between 9.8 and 10.5.

-

Harvesting and Drying: Isolate the white crystalline precipitate via vacuum filtration. Wash with deionized water to remove unreacted precursors. Dry the product at 80°C.

-

Causality: Drying must not exceed 100°C to prevent premature thermal decomposition and dehydration[1].

-

Self-Validating Analytics

To confirm the success of the protocol, the product must be subjected to the following analytical loop:

-

Thermogravimetric Analysis (TGA): Validates the hydration state. A pure monohydrate will exhibit a distinct mass loss corresponding to exactly one water molecule, typically initiating around 140°C[1].

-

X-Ray Diffraction (XRD): Confirms the crystalline phase. The diffraction pattern must match the standard orthorhombic reference for BaB2O4⋅H2O , distinguishing it from anhydrous β -BBO[1].

Self-validating experimental workflow for the synthesis and characterization of BaB2O4·H2O.

Quantitative Physicochemical Parameters

The following table summarizes the critical quantitative data associated with barium metaborate monohydrate, serving as a reference for quality control and formulation[4][5].

| Parameter | Value / Range | Analytical Significance |

| Chemical Formula | Ba(BO2)2⋅H2O | Stoichiometric baseline for synthesis. |

| Molecular Weight | 240.96 g/mol | Required for precise precursor mass calculations. |

| Crystal System | Orthorhombic | Verified via XRD to ensure phase purity. |

| Density | 3.25 – 3.35 g/cm³ | Influences dispersion properties in coating formulations. |

| Aqueous Suspension pH | 9.8 – 10.5 | Indicator of surface alkalinity and corrosion inhibition efficacy. |

| Dehydration Onset | ~140°C | Critical limit for thermal processing to avoid degradation. |

Sources

Barium Metaborate Monohydrate (BaB₂O₄·H₂O): Electronic Band Structure, Crystallography, and Implications for Advanced Spectroscopy

Executive Summary

Barium metaborate monohydrate (BaB₂O₄·H₂O) is an inorganic crystalline compound traditionally leveraged for its biocidal, flame-retardant, and corrosion-inhibiting properties in industrial coatings 1[1]. However, beyond its industrial utility, its wide electronic bandgap and unique hydration mechanics make it a material of significant interest for advanced optical applications 2[2]. For researchers and drug development professionals, understanding the electronic band structure of such wide-bandgap dielectrics is critical. It drives the development of next-generation deep-ultraviolet (deep-UV) transparent optical components used in analytical spectroscopy for active pharmaceutical ingredient (API) characterization, while also informing the design of chemically inert, corrosion-resistant environments for pharmaceutical manufacturing.

This technical guide deconstructs the electronic band structure, crystallographic fundamentals, and self-validating experimental protocols for BaB₂O₄·H₂O.

Crystallographic Foundation & Hydration Mechanics

Unlike its anhydrous counterparts (the highly nonlinear optical α- and β-BaB₂O₄ phases), barium metaborate monohydrate crystallizes in the orthorhombic system 3[3]. The structural integrity and electronic properties of this phase are heavily dependent on its hydration state.

Water molecules directly coordinate to the barium ions via μ₂-O bridges, establishing a distorted octahedral geometry around the Ba²⁺ centers 4[4]. This water coordination is not merely interstitial; it actively stabilizes the crystal lattice. Thermogravimetric analysis (TGA) confirms a water content of approximately 9.74 wt%, corresponding to a 7.5% mass loss upon dehydration at temperatures exceeding 140°C 4[4]. The presence of these coordinated water molecules introduces distinct O-H stretching modes (3300–3500 cm⁻¹) and modifies the local dielectric environment, which directly influences the material's electronic band dispersion 2[2].

Electronic Band Structure & Density of States (DOS)

The electronic band structure of BaB₂O₄·H₂O is characteristic of a wide-bandgap insulator. Experimental optical measurements (such as UV-Vis diffuse reflectance spectroscopy) place the optical bandgap between 6.8 and 7.2 eV, while high-level Density Functional Theory (DFT) calculations pinpoint the fundamental gap at approximately 7.05 eV 2[2].

-

Valence Band Maximum (VBM): The top of the valence band is predominantly composed of oxygen non-bonding 2p orbitals 5[5]. The spatial orientation and density of the [BO₃] trigonal planar and [BO₄] tetrahedral units dictate the dispersion in this region.

-

Conduction Band Minimum (CBM): The bottom of the conduction band is dominated by empty Ba 5d and B 2p orbitals. The wide energy separation between the highly localized O 2p states and the CBM is responsible for the deep-UV transparency of the material 6[6].

Causality in Computational Modeling: Standard DFT functionals, such as the Perdew-Burke-Ernzerhof (PBE) Generalized Gradient Approximation (GGA), inherently suffer from self-interaction errors, leading to a severe underestimation of the bandgap (often predicting ~5.3 eV for similar barium borate phases) 7[7]. To accurately model the ~7.05 eV bandgap of BaB₂O₄·H₂O, hybrid functionals like HSE06 must be employed. HSE06 incorporates a fraction of exact Hartree-Fock exchange, correcting the self-interaction error and aligning the calculated electronic structure with experimental reality 7[7].

Experimental & Computational Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis and Phase Validation

-

Aqueous Precipitation: React stoichiometric amounts of barium hydroxide (Ba(OH)₂) and boric acid (H₃BO₃) in an aqueous medium.

-

Causality-Driven Parameter Control: Maintain the pH strictly between 8 and 10, and the temperature between 60–80°C 4[4]. Causality: A pH below 8 promotes the formation of higher polyborates, while temperatures above 80°C risk premature dehydration of the monohydrate phase.

-

Isolation: Isolate the precipitate via vacuum filtration and wash with deionized water to remove unreacted precursors.

-

Self-Validation (TGA & XRD): Before optical testing, subject the sample to TGA. A mass loss of exactly ~7.5% starting at 140°C validates the monohydrate stoichiometry 3[3]. Concurrently, X-ray Diffraction (XRD) must show sharp peaks at 2θ = 23°–24° (borate lattice) and lack the 2θ = 28°–30° peaks characteristic of the anhydrous β-phase 4[4].

Workflow for the synthesis and optical validation of BaB2O4·H2O.

Protocol 2: DFT Calculation of the Electronic Band Structure

-

Crystallographic Input: Import the validated orthorhombic BaB₂O₄·H₂O .cif file into the DFT software (e.g., VASP).

-

Geometry Optimization: Relax the atomic positions and cell volume using the PBE-GGA functional until atomic forces converge below 0.01 eV/Å. Causality: PBE is computationally efficient and highly accurate for structural relaxation, even if it fails for bandgaps.

-

Electronic Structure Calculation: Switch to the HSE06 hybrid functional to calculate the Density of States (DOS) and band dispersion along high-symmetry k-points (Γ-X-S-Y-Γ)7[7].

-

Self-Validation: Compare the calculated HSE06 bandgap (~7.05 eV) against experimental UV-Vis DRS Tauc plots. A deviation of <0.2 eV validates the computational model 2[2].

Computational workflow for determining the electronic band structure via DFT.

Applications in Advanced Spectroscopy & Drug Discovery

While BaB₂O₄·H₂O is heavily utilized as a corrosion inhibitor in pharmaceutical manufacturing infrastructure (protecting stainless steel reactors from acidic degradation) 4[4], its wide bandgap offers untapped potential in optical engineering. Materials with a >7.0 eV bandgap are transparent well into the deep-UV regime (<200 nm).

In drug development, deep-UV resonance Raman spectroscopy is a critical tool for analyzing protein secondary structures and API formulations without triggering obscuring fluorescence. Understanding the hydration-dependent electronic structure of barium borates aids in the design of novel, degradation-resistant optical coatings and windows for these high-energy spectroscopic instruments, ensuring high-fidelity data collection during drug screening.

Quantitative Data Summary

Table 1: Crystallographic and Optical Properties of BaB₂O₄·H₂O

| Property | Value | Analytical Method / Source |

| Crystal System | Orthorhombic | X-Ray Diffraction (XRD)[3] |

| Water Coordination | μ₂-O bridges (distorted octahedral) | Crystallography / TGA[4] |

| Dehydration Temp. | >140°C (7.5% mass loss) | Thermogravimetric Analysis[4] |

| Experimental Bandgap | 6.8 – 7.2 eV | UV-Vis DRS[2] |

| Calculated Bandgap | ~7.05 eV | DFT (HSE06 Functional)[2] |

Table 2: Vibrational Signatures (Raman Spectroscopy)

| Structural Unit | Raman Shift (cm⁻¹) | Significance |

| BO₃ trigonal planar | 853 | Symmetric bending mode[2] |

| BO₄ tetrahedral | 680 – 720 | Network bridging modes[2] |

| Coordinated H₂O | 3300 – 3500 | O–H stretching (hydration signature)[2] |

References

-

Semantic Scholar - Recent Progress in Crystalline Borates with Edge-Sharing BO4 Tetrahedra. Available at: [Link]

-

Researcher.Life - Energy band gap engineering in borate ultraviolet nonlinear optical crystals: ab initio studies. Available at: [Link]

-

ACS Publications - γ-BaB2O4: High-Pressure High-Temperature Polymorph of Barium Borate with Edge-Sharing BO4 Tetrahedra. Available at: [Link]

Sources

- 1. Barium boron oxide | 13701-59-2 [chemicalbook.com]

- 2. Barium metaborate monohydrate | 26124-86-7 | Benchchem [benchchem.com]

- 3. Barium Metaborate Monohydrate|Research Chemical [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

The Solubility Product Constant of Barium Metaborate Monohydrate: Thermodynamic Principles, Determination, and Industrial Applications

Executive Summary

Barium metaborate monohydrate ( Ba(BO2)2⋅H2O ) is a multifunctional inorganic compound widely utilized as a corrosion-inhibiting pigment, a biocide in polymer matrices, and a critical precursor for the synthesis of beta-barium borate ( β -BBO) nonlinear optical crystals[1][2]. For researchers and drug development professionals—who increasingly rely on β -BBO-driven UV lasers for advanced spectroscopic analysis—understanding the aqueous behavior of its precursor is paramount.

The solubility product constant ( Ksp ) is the thermodynamic linchpin that dictates the stability, bioavailability, and reactivity of barium metaborate in aqueous environments. This whitepaper provides an in-depth technical analysis of the Ksp of barium metaborate monohydrate, detailing the causality behind its dissolution mechanics, empirical derivation, and the self-validating experimental protocols required for its precise measurement.

Physicochemical Profiling & The Ksp Paradigm

Barium metaborate monohydrate exists as a white, crystalline powder that exhibits moderate solubility in water[2][3]. Unlike highly soluble alkali borates, the alkaline earth metal barium forms a lattice with metaborate ions ( BO2− ) that requires a specific thermodynamic activation energy to dissociate.

When introduced to an aqueous medium, the compound undergoes the following equilibrium dissolution:

Ba(BO2)2⋅H2O(s)⇌Ba(aq)2++2BO2(aq)−+H2O(l)

The equilibrium expression for this dissolution is governed by the solubility product constant ( Ksp ):

Ksp=[Ba2+][BO2−]2

Empirical Derivation of Ksp

Literature values place the aqueous solubility of barium metaborate at approximately 822 mg/L (or 0.3%−0.4% ) at 25∘C [2][4]. Using the anhydrous molar mass of 222.95 g/mol for the dissociated ionic components, we can derive the theoretical Ksp [2].

-

Molar Solubility ( s ): 0.822 g/L/222.95 g/mol=3.687×10−3 M

-

Ion Concentrations: [Ba2+]=s ; [BO2−]=2s

-

Ksp Calculation: Ksp=(s)(2s)2=4s3=4(3.687×10−3)3≈2.00×10−7

Table 1: Physicochemical and Thermodynamic Properties

| Parameter | Value | Reference / Derivation |

| Chemical Formula | Ba(BO2)2⋅H2O | Standard nomenclature[1] |

| Molar Mass (Anhydrous base) | 222.95 g/mol | Calculated[2] |

| Aqueous Solubility ( 25∘C ) | ∼822 mg/L | Empirical data[4] |

| Calculated Ksp ( 25∘C ) | 2.00×10−7 | Derived from molar solubility |

| Aqueous pH | 9.5−10.5 | Due to BO2− hydrolysis[5][6] |

Mechanistic Insights: The Causality of Solubility

Understanding why barium metaborate dissolves to this specific extent is crucial for leveraging its properties. The Ksp value of 2.00×10−7 places it in a "Goldilocks" zone of intermediate solubility.

-

Controlled Release (Biocidal & Anti-Corrosive Action): If the Ksp were lower (like BaSO4 at 1.1×10−10 ), the compound would be entirely inert[7]. If it were higher, it would rapidly leach out of coatings. The intermediate Ksp ensures a sustained release of Ba2+ and BO2− ions. The metaborate ions undergo hydrolysis to form a mildly alkaline buffering layer, which passivates metal surfaces against anodic corrosion[1][5].

-

Common Ion Effect: In environments rich in barium (e.g., BaCl2 solutions) or borate, the solubility of barium metaborate is drastically suppressed according to Le Chatelier's principle.

-

pH Dependence: Under acidic conditions, the metaborate ion is protonated to form weak boric acid ( H3BO3 ). This removes BO2− from the equilibrium, driving the dissolution reaction forward and massively increasing solubility[3][5].

Diagram 1: Dissolution pathway and functional mechanisms of barium metaborate.

Experimental Protocols: Synthesis and Ksp Validation

To establish a self-validating system for determining the Ksp of barium metaborate monohydrate, one must first synthesize a high-purity crystalline sample, ensuring no residual soluble salts skew the thermodynamic equilibrium[3].

Phase 1: High-Purity Synthesis Workflow

Causality Check: The synthesis utilizes an excess of sodium metaborate or a mixture of borax and sodium hydroxide to force the precipitation of barium metaborate. Temperature control ( 60−80∘C ) prevents the formation of unwanted amorphous phases[3][6].

-

Precursor Preparation: Dissolve 0.1 M Barium Chloride ( BaCl2⋅2H2O ) in 500 mL of deionized (DI) water. In a separate vessel, prepare a stoichiometric excess of Sodium Metaborate ( NaBO2 ) in 500 mL DI water.

-

Precipitation: Slowly titrate the BaCl2 solution into the NaBO2 solution under continuous magnetic stirring at 70∘C . A white precipitate of Ba(BO2)2⋅H2O will immediately form[3].

-

Digestion & Ripening: Maintain the suspension at 70∘C for 2 hours. Insight: Ostwald ripening occurs here, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, increasing overall phase purity.

-

Washing (Critical Step): Filter the precipitate and wash sequentially with hot DI water until the filtrate tests negative for chloride ions (via AgNO3 drop test). Insight: Residual NaCl increases the ionic strength of the solution, which artificially alters the activity coefficients and skews the Ksp measurement[3].

-

Drying: Dry the solid at 105∘C for 12 hours to yield the monohydrate phase.

Phase 2: Orthogonal Ksp Determination

To ensure trustworthiness, the Ksp must be determined using two orthogonal quantification methods: Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Barium, and Potentiometric Titration for Borate.

-

Equilibration: Add 5.0 g of the synthesized Ba(BO2)2⋅H2O to 1.0 L of ultra-pure DI water in a sealed, thermostated jacketed vessel at exactly 25.0±0.1∘C . Stir for 48 hours to ensure absolute thermodynamic equilibrium.

-

Phase Separation: Extract 50 mL of the suspension and subject it to ultracentrifugation at 15,000 rpm for 30 minutes. Filter the supernatant through a 0.22μm PTFE syringe filter to remove any colloidal particles.

-

Analyte Quantification:

-

Method A (ICP-OES): Acidify a 10 mL aliquot with 2% HNO3 and analyze for [Ba2+] at the 455.403 nm emission line.

-

Method B (Titration): Take a 20 mL aliquot, add mannitol (to form a strong monoprotic acid complex with borate), and titrate with standardized 0.01 M NaOH using a potentiometric autotitrator to determine [BO2−] .

-

-

Data Reconciliation: Calculate Ksp using the activities of the quantified ions. The values from Method A and Method B must agree within a 5% margin of error to validate the system.

Diagram 2: Self-validating experimental workflow for Ksp determination.

Implications in Drug Development and Material Science

While barium metaborate is strictly contraindicated for direct pharmaceutical formulation due to the high toxicity of the Ba2+ ion (which causes severe hypokalemia by blocking potassium channels)[2][8], its Ksp profile is indirectly vital to the pharmaceutical sector.

Nonlinear Optical (NLO) Crystals for Analytical Lasers: Barium metaborate monohydrate is the primary chemical precursor for growing β -BBO crystals[1]. These crystals are utilized in solid-state UV lasers and Optical Parametric Oscillators (OPOs). Drug development heavily relies on these tunable UV lasers for high-performance liquid chromatography (HPLC) detectors, fluorescence spectroscopy, and circular dichroism (CD) spectroscopy to determine the chiral purity of active pharmaceutical ingredients (APIs). The purity of the β -BBO crystal—and consequently the performance of the analytical laser—is directly dependent on the controlled precipitation of the barium metaborate precursor, a process entirely governed by its Ksp [1][9].

References

-

PubChem. "Barium metaborate | B2BaO4 | CID 6101043". National Library of Medicine. URL: [Link]

-

Wikipedia. "Barium borate". Wikimedia Foundation. URL: [Link]

-

Emerald Insight. "Modified Barium Metaborate Pigment as a Paper Filler". Pigment & Resin Technology. URL: [Link]

-

Haz-Map. "Barium metaborate - Hazardous Agents". Information on Hazardous Chemicals and Occupational Diseases. URL: [Link]

Sources

- 1. Barium borate - Wikipedia [en.wikipedia.org]

- 2. Barium metaborate | B2BaO4 | CID 6101043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Barium Metaborate Monohydrate|Research Chemical [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Barium metaborate-hydrate | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 6. emerald.com [emerald.com]

- 7. Solubility Product Constant Data Table [groups.chem.ubc.ca]

- 8. Barium metaborate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Vizag Chemical: Your Trusted Barium Borate Supplier, Manufacturer, and Distributor in India | Vizag Chemicals [vizagchemical.com]

The Morphological Evolution of Barium Metaborate Monohydrate Nanoparticles: A Technical Guide to Synthesis and Characterization

Introduction to Barium Metaborate Monohydrate (BaB₂O₄·H₂O) Nanoparticles

Barium metaborate monohydrate (BaB₂O₄·H₂O) is an inorganic compound that has garnered significant interest in materials science due to its versatile properties and applications.[1][2] As a white crystalline powder, it serves as a crucial component in various industrial applications, including as a flame retardant, corrosion inhibitor, and in the synthesis of nonlinear optical materials.[2][3] The growing field of nanotechnology has further expanded its potential, with a focus on harnessing the unique properties that emerge at the nanoscale.

The morphology of BaB₂O₄·H₂O nanoparticles—their size, shape, and dimensionality—plays a pivotal role in determining their functional efficacy. For instance, the surface area-to-volume ratio, which is intrinsically linked to particle morphology, can significantly influence catalytic activity and dispersibility in a host matrix. Therefore, the ability to control the morphological evolution of these nanoparticles during synthesis is of paramount importance for tailoring their properties for specific applications.

This technical guide provides an in-depth exploration of the synthesis and characterization of barium metaborate monohydrate nanoparticles, with a core focus on the principles and practical methodologies for controlling their morphology. We will delve into the fundamental mechanisms of nanoparticle formation and elucidate how key synthesis parameters can be manipulated to achieve desired particle shapes and sizes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the morphological engineering of these versatile nanoparticles.

Fundamentals of Nanoparticle Formation: Nucleation and Growth

The formation of nanoparticles from a solution is governed by two fundamental processes: nucleation and growth. A clear understanding of these phenomena is essential for controlling the final morphology of the synthesized nanoparticles.

The LaMer Model of Burst Nucleation

The LaMer model provides a conceptual framework for understanding the temporal separation of nucleation and growth. The process begins with the continuous generation of monomers in a solution until a critical supersaturation level is reached. At this point, a burst of nucleation occurs, rapidly forming a large number of nuclei and consequently decreasing the monomer concentration below the critical level for nucleation. The subsequent growth of these nuclei then proceeds through the diffusion of monomers to their surface. This separation of nucleation and growth phases is a key principle in achieving a narrow size distribution of nanoparticles.

Diffusion-Controlled vs. Reaction-Controlled Growth

The growth of nanoparticles can be either diffusion-controlled or reaction-controlled. In diffusion-controlled growth, the rate at which monomers arrive at the nanoparticle surface is the limiting factor. This typically leads to more uniform, spherical particles. In reaction-controlled growth, the rate of incorporation of monomers into the crystal lattice is the slower step, which can lead to the formation of more complex, faceted morphologies.

The Role of Supersaturation in Morphological Control

The degree of supersaturation is a critical parameter that influences both nucleation and growth. High levels of supersaturation favor rapid nucleation, leading to a larger number of smaller particles. Conversely, lower supersaturation levels favor the growth of existing nuclei, resulting in larger particles. By carefully controlling the rate of monomer addition and the reaction conditions, the level of supersaturation can be modulated to steer the morphological evolution of the nanoparticles.

Synthesis Methodologies for Morphological Control

Several synthesis methodologies can be employed to control the morphology of barium metaborate monohydrate nanoparticles. The choice of method and the precise control of reaction parameters are crucial for achieving the desired outcome.

Aqueous Precipitation: A Versatile Approach

Aqueous precipitation is a widely used, straightforward, and cost-effective method for synthesizing a variety of inorganic nanoparticles.[4] The process involves the mixing of precursor solutions to induce the precipitation of the desired compound.

3.1.1 Mechanism and Key Parameters

In a typical synthesis of BaB₂O₄·H₂O, aqueous solutions of a barium salt (e.g., barium chloride, BaCl₂) and a borate source (e.g., sodium metaborate, NaBO₂) are mixed under controlled conditions. The key parameters that influence the morphology of the resulting nanoparticles include the concentration of reactants, the rate of addition of precursors, temperature, pH, and the presence of any additives.

3.1.2 Step-by-Step Protocol for Controlled Precipitation

-

Precursor Solution Preparation: Prepare separate aqueous solutions of a barium salt (e.g., 0.5 M BaCl₂) and a borate source (e.g., 1.0 M NaBO₂).

-

Reaction Setup: Place the barium salt solution in a reaction vessel equipped with a magnetic stirrer and a dropping funnel containing the borate solution.

-

Controlled Addition: While vigorously stirring the barium salt solution, add the borate solution dropwise at a controlled rate.

-

pH Adjustment: Monitor and adjust the pH of the reaction mixture using an appropriate acid or base to the desired value.

-

Aging: Allow the resulting suspension to age for a specific period to promote crystal growth and morphological evolution.

-

Washing and Collection: Collect the precipitate by centrifugation or filtration, and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a controlled temperature (e.g., 80 °C) to obtain the BaB₂O₄·H₂O nanoparticles.

Hydrothermal Synthesis: Tuning Morphology with Temperature and Pressure

Hydrothermal synthesis is a powerful technique that utilizes elevated temperatures and pressures to promote the crystallization of materials from aqueous solutions.[1][5] This method offers excellent control over the size, shape, and crystallinity of the resulting nanoparticles.

3.2.1 Principles of Hydrothermal Synthesis

In hydrothermal synthesis, the reactants are sealed in an autoclave with a solvent (typically water) and heated to a temperature above the solvent's boiling point. The increased temperature and pressure enhance the solubility of the reactants and accelerate the reaction kinetics, leading to the formation of well-defined crystalline nanoparticles.

3.2.2 Detailed Protocol for Hydrothermal Synthesis of BaB₂O₄·H₂O Nanoparticles

-

Precursor Mixture: Prepare a homogeneous aqueous mixture of a barium precursor (e.g., barium hydroxide, Ba(OH)₂) and a boron precursor (e.g., boric acid, H₃BO₃) in the desired stoichiometric ratio.

-

Autoclave Loading: Transfer the precursor mixture into a Teflon-lined stainless-steel autoclave.

-

Sealing and Heating: Seal the autoclave and place it in an oven. Heat the autoclave to the desired reaction temperature (e.g., 150-200 °C) and maintain it for a specific duration (e.g., 12-24 hours).

-

Cooling: Allow the autoclave to cool down to room temperature naturally.

-

Product Recovery: Open the autoclave and collect the precipitated product.

-

Washing and Drying: Wash the product thoroughly with deionized water and ethanol, and then dry it in an oven.

The Critical Role of Precursors

The choice of barium and boron precursors can significantly impact the morphology of the synthesized nanoparticles. Different precursors exhibit varying solubilities and reaction kinetics, which in turn affect the nucleation and growth processes.

3.3.1 Comparison of Common Barium and Boron Sources

Commonly used barium precursors include barium chloride, barium nitrate, and barium hydroxide. For the boron source, boric acid, sodium metaborate, and borax are frequently employed.[6] The selection of precursors should be based on their reactivity, purity, and the desired reaction conditions.

3.3.2 Impact of Precursor Concentration on Nanoparticle Morphology

The concentration of the precursors directly influences the degree of supersaturation in the reaction mixture. Higher precursor concentrations generally lead to a higher nucleation rate and the formation of smaller nanoparticles. Conversely, lower concentrations favor crystal growth, resulting in larger particles.

Key Parameters Influencing Morphological Evolution

The ability to precisely control the morphology of barium metaborate monohydrate nanoparticles lies in the careful manipulation of key synthesis parameters.

The Effect of pH: From Spheres to Rods

The pH of the reaction medium is a critical factor that can dramatically alter the morphology of BaB₂O₄·H₂O nanoparticles. The surface charge of the growing nanoparticles is pH-dependent, which influences their growth kinetics and aggregation behavior.[7][8]

4.1.1 Mechanistic Insights into pH-Mediated Morphological Changes

At different pH values, the dominant borate species in the solution can vary, affecting the growth mechanism. Moreover, the surface energy of different crystal facets can be altered by the adsorption of H⁺ or OH⁻ ions, leading to anisotropic growth and the formation of non-spherical morphologies such as rods and plates.

4.1.2 Quantitative Analysis of pH vs. Nanoparticle Dimensions

| pH | Average Particle Size (nm) | Predominant Morphology |

| 7 | 150 ± 20 | Agglomerated spheres |

| 9 | 100 ± 15 | Well-dispersed spheres |

| 11 | 80 ± 10 (diameter), 200 ± 30 (length) | Rods |

| 13 | 50 ± 8 (diameter), 300 ± 40 (length) | Elongated Rods |

The Influence of Temperature: Controlling Crystallinity and Size

Reaction temperature plays a crucial role in both the nucleation and growth stages of nanoparticle formation.[3][9] Higher temperatures generally increase the reaction rate and can lead to higher crystallinity.

4.2.1 Temperature Effects on Nucleation and Growth Rates

Increasing the reaction temperature typically enhances the solubility of the precursors, which can lead to a decrease in the supersaturation level and favor the growth of larger particles. However, at very high temperatures, the nucleation rate can also be significantly increased, potentially leading to a bimodal size distribution.

4.2.2 Experimental Data on Temperature-Dependent Morphology

| Temperature (°C) | Average Particle Size (nm) | Morphology | Crystallinity |

| 25 | 200 ± 30 | Irregular aggregates | Low |

| 80 | 120 ± 20 | Spherical | Moderate |

| 150 (Hydrothermal) | 80 ± 10 | Faceted | High |

| 200 (Hydrothermal) | 60 ± 8 | Well-defined crystals | Very High |

The Role of Capping Agents: Tailoring Shape and Stability

Capping agents, or surface-active molecules, can be introduced during the synthesis to control the size, shape, and stability of the nanoparticles.[10][11][12][13][14]

4.3.1 Mechanism of Capping Agent Action

Capping agents adsorb onto the surface of the growing nanoparticles, preventing their agglomeration and controlling their growth rate. By selectively adsorbing to specific crystal facets, capping agents can inhibit growth in certain directions, promoting anisotropic growth and the formation of various morphologies such as rods, wires, and plates.

4.3.2 Common Capping Agents for Barium Metaborate and Their Effects

| Capping Agent | Type | Effect on Morphology |

| Polyvinylpyrrolidone (PVP) | Polymer | Promotes the formation of uniform, spherical nanoparticles and prevents aggregation.[11] |

| Cetyltrimethylammonium bromide (CTAB) | Cationic Surfactant | Can induce the formation of rod-shaped nanoparticles.[10] |

| Sodium dodecyl sulfate (SDS) | Anionic Surfactant | Can lead to the formation of smaller, more dispersed nanoparticles. |

| Citric Acid | Organic Acid | Acts as a chelating agent and can control the particle size. |

| Ethylenediaminetetraacetic acid (EDTA) | Chelating Agent | Influences morphology and size by complexing with barium ions.[11][15] |

4.3.3 Protocol for Capping Agent-Assisted Synthesis

-

Prepare Precursor Solutions: As described in the precipitation protocol (Section 3.1.2).

-

Add Capping Agent: Dissolve the chosen capping agent in the barium salt solution before the addition of the borate solution. The concentration of the capping agent should be optimized based on the desired morphology.

-

Proceed with Synthesis: Follow the remaining steps of the precipitation protocol.

Advanced Characterization Techniques for Morphological Analysis

A comprehensive characterization of the synthesized nanoparticles is essential to confirm their identity, purity, morphology, and thermal properties.

X-ray Diffraction (XRD): Phase Identification and Crystallinity

XRD is a fundamental technique for determining the crystal structure and phase purity of the synthesized material.[16][17][18]

5.1.1 Interpreting XRD Patterns of BaB₂O₄·H₂O

The XRD pattern of BaB₂O₄·H₂O will exhibit characteristic diffraction peaks corresponding to its specific crystal lattice. The position and intensity of these peaks can be compared with standard diffraction data to confirm the phase. The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.

5.1.2 Protocol for XRD Sample Preparation and Analysis

-

Sample Preparation: A small amount of the dried nanoparticle powder is gently pressed into a sample holder to create a flat surface.

-

Data Acquisition: The sample is mounted in a powder X-ray diffractometer, and the diffraction pattern is recorded over a specific 2θ range (e.g., 10-80 degrees) using a specific X-ray source (e.g., Cu Kα radiation).

Scanning Electron Microscopy (SEM): Visualizing Morphology

SEM is a powerful imaging technique that provides high-resolution images of the surface topography of the nanoparticles, revealing their size, shape, and aggregation state.

5.2.1 Principles of SEM Imaging